molecular formula C10H18O4 B14613353 5-Methylnonanedioic acid CAS No. 58746-36-4

5-Methylnonanedioic acid

Cat. No.: B14613353
CAS No.: 58746-36-4
M. Wt: 202.25 g/mol
InChI Key: UUUFFWVMJDOWNH-UHFFFAOYSA-N
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Description

5-Methylnonanedioic acid is an organic compound belonging to the class of dicarboxylic acids It is characterized by a nine-carbon chain with two carboxyl groups (-COOH) at each end and a methyl group (-CH3) attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnonanedioic acid typically involves the oxidation of 5-methylnonanoic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired dicarboxylic acid.

Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic oxidation of 5-methylnonanoic acid using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methylnonanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.

    Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

    Substitution: The methyl group can undergo halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methylnonanedioic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, plasticizers, and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-Methylnonanedioic acid exerts its effects is primarily through its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The methyl group may also influence the compound’s hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

    Nonanoic Acid: A nine-carbon monocarboxylic acid with similar chain length but lacking the second carboxyl group and methyl substitution.

    Adipic Acid: A six-carbon dicarboxylic acid commonly used in the production of nylon.

    Sebacic Acid: A ten-carbon dicarboxylic acid used in the manufacture of plasticizers and lubricants.

Uniqueness: 5-Methylnonanedioic acid is unique due to the presence of both a methyl group and two carboxyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other dicarboxylic acids may not be suitable.

Properties

CAS No.

58746-36-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

5-methylnonanedioic acid

InChI

InChI=1S/C10H18O4/c1-8(4-2-6-9(11)12)5-3-7-10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14)

InChI Key

UUUFFWVMJDOWNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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